molecular formula C10H10O4 B021809 Isoferulic acid CAS No. 537-73-5

Isoferulic acid

Cat. No. B021809
CAS RN: 537-73-5
M. Wt: 194.18 g/mol
InChI Key: QURCVMIEKCOAJU-HWKANZROSA-N
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Description

Isoferulic acid (IFA) is a rare phenolic acid found in several plants, notably in the Rhizoma Cimicifuga, and is distinguished from its isomer, ferulic acid, by the position of its hydroxy and methoxy groups. Unlike ferulic acid, which has been extensively studied, isoferulic acid's properties and implications have been explored to a lesser extent. Recent research has begun to shed light on its antioxidant capabilities and its role in various biological activities (Xiaozhen Wang, Xican Li, Dongfeng Chen, 2011).

Synthesis Analysis

Isoferulic acid can be synthesized through several chemical pathways, including esterification and Knoevenagel condensation processes. A notable synthesis approach involves the transformation of isovanillin and cinnamic acid into 3-cinnamoylisoferulic acid phenyl esters under ultrasonic irradiation, showcasing the compound's accessibility for further study and application (Chen Qingfang et al., 2010).

Molecular Structure Analysis

The molecular structure of isoferulic acid has been characterized in studies involving various spectroscopic techniques. One study involving Mg(II) and heterometallic Mn(II)/Na(I) complexes of isoferulic acid provided in-depth insights into its structure through infrared spectroscopy, UV/VIS spectroscopy, and single-crystal X-ray diffraction, revealing the complex interaction between isoferulic acid and metal ions (M. Kalinowska et al., 2021).

Chemical Reactions and Properties

Isoferulic acid's chemical behavior includes its ability to undergo various reactions, such as esterification and condensation, under specific conditions. The formation of 3-Cinnamoylisoferulic acid phenyl esters under ultrasonic irradiation is a prime example of its reactive nature, highlighting its versatility in chemical synthesis (Chen Qingfang et al., 2010).

Physical Properties Analysis

Although detailed studies on the physical properties of isoferulic acid, such as melting point, solubility, and crystal structure, are less commonly found in the literature, the investigation of its complexes has provided insights into its physical characteristics. The crystalline structure analysis of isoferulic acid complexes has revealed details about its arrangement and interaction with other molecules, contributing to a deeper understanding of its physical attributes (M. Kalinowska et al., 2021).

Chemical Properties Analysis

Isoferulic acid exhibits significant antioxidant activity, as demonstrated in various in vitro studies. It has shown effectiveness in both lipid and aqueous media, showcasing its potential as a natural antioxidant. The compound's ability to scavenge free radicals, reduce metallic ions, and inhibit lipid peroxidation underscores its valuable chemical properties and its role in biological systems (Xiaozhen Wang, Xican Li, Dongfeng Chen, 2011).

Scientific Research Applications

1. Anti-Glycation Agent

  • Summary of Application : Isoferulic Acid (IFA) has been identified as a new anti-glycation agent. It inhibits fructose- and glucose-mediated protein glycation in vitro .
  • Methods of Application : The inhibitory activity of IFA was investigated on fructose- and glucose-mediated protein glycation and oxidation of bovine serum albumin (BSA). The formation of fluorescent advanced glycation end products (AGEs) and non-fluorescent AGE [N ε - (carboxymethyl) lysine: CML], as well as the level of fructosamine were measured .
  • Results or Outcomes : IFA inhibited the formation of AGEs and CML, as well as the level of fructosamine. It also prevented protein oxidation of BSA indicated by decreasing protein carbonyl formation and protein thiol modification .

2. Antitumor Effects

  • Summary of Application : Isoferulic Acid has shown anticancer activity, as it can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer .
  • Methods of Application : The antitumor effects of Isoferulic Acid were investigated by inducing the generation of intracellular reactive oxygen species (ROS). It also interferes with the cell cycle of cancer cells, arrests most cancer cells in G 0 /G 1 phase, and exerts an antitumor effect by inducing autophagy .
  • Results or Outcomes : Isoferulic Acid significantly inhibited the proliferation of human renal carcinoma A-498 cells, induced cleaved caspase-3 expression, and promoted the apoptosis of A-498 cells .

Safety And Hazards

Isoferulic acid is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Isoferulic acid, a phenolic compound, is plentiful in medicinal plants . It has numerous biological effects, including antioxidation, anti-inflammation, anticancer, and neuroprotective . Isoferulic acid is involved in several biochemical pathways and suitable targets are also identified . It has potential for future research directions .

properties

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCVMIEKCOAJU-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314847
Record name trans-Isoferulic acid
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Molecular Weight

194.18 g/mol
Source PubChem
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Physical Description

Solid
Record name Isoferulic acid
Source Human Metabolome Database (HMDB)
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Boiling Point

409.00 to 411.00 °C. @ 760.00 mm Hg
Record name Isoferulic acid
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Product Name

Isoferulic acid

CAS RN

25522-33-2, 537-73-5
Record name trans-Isoferulic acid
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Record name (E)-3'-Hydroxy-4'-methoxycinnamic acid
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Record name trans-Isoferulic acid
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Record name 3-hydroxy-4-methoxycinnamic acid
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Record name ISOFERULIC ACID
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Record name Isoferulic acid
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Melting Point

228 - 233 °C
Record name Isoferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000955
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

The mixture of 3-hydroxy-4-methoxy-benzaldehyde (30 g) and malonic acid (42 g) in pyridine (80 ml) and piperidine (4 ml) was heated at 120° C. for 6 hours. The solution was cooled to room temperature and concentrated to 20 ml. The residue was dissolved in 500 ml of water and the solution was acidified with concentrated HCl until PH=3. The solid was collected to give 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid (40 g). LC-MS: m/e 195 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,560
Citations
X Wang, X Li, D Chen - Natural product communications, 2011 - journals.sagepub.com
Isoferulic acid (3-hydroxy-4-methoxycinnamic acid, IFA), the isomer of ferulic acid (4-hydroxy-3-methoxycinnamic acid), is a rare phenolic acid occurring in Rhizoma Cimicifugae. Unlike …
Number of citations: 68 journals.sagepub.com
IM Liu, FL Hsu, CF Chen… - British Journal of …, 2000 - Wiley Online Library
… by isoferulic acid after repeated treatment for 1 day in STZ-diabetic rats. Similar repeated treatment with isoferulic acid … rats were not influenced by similar treatment with isoferulic acid. …
Number of citations: 110 bpspubs.onlinelibrary.wiley.com
T Hirabayashi, H Ochiai, S Sakai, K Nakajima… - Planta …, 1995 - thieme-connect.com
… We investigated the effect of ferulic acid (FA) and isoferulic acid (IFA), which are active components of the rhizoma of Cimicifuga species used frequently as anti-inflammatory drugs in …
Number of citations: 144 www.thieme-connect.com
S Sakai, H Kawamata, T Kogure, N Mantani… - Mediators of …, 1999 - hindawi.com
… WE investigated the effect of ferulic acid (FA) and isoferulic acid (IFA), which are the main … 3-(4-hydroxy-3-methoxyphenyl)-2-propenic acid and its isomer isoferulic acid (IFA), 3-(3-…
Number of citations: 146 www.hindawi.com
LH Wang, KY Hsu, FL Hsu, SJ Lin - Journal of food and drug …, 2008 - jfda-online.com
… , ferulic acid (FA) and isoferulic acid (IFA), have not been … acid(17-19) or ferulic acid and isoferulic acid in plasma or … , ferulic acid, and isoferulic acid were conducted in the ranges …
Number of citations: 18 www.jfda-online.com
IM Liu, WC Chen, JT Cheng - Journal of Pharmacology and Experimental …, 2003 - ASPET
… isoferulic acid lowers plasma glucose levels in streptozotocin-induced diabetic rats (STZ-diabetic rats). In STZ-diabetic rats, isoferulic acid … Both of these effects of isoferulic acid were …
Number of citations: 61 jpet.aspetjournals.org
A Meeprom, W Sompong, CB Chan, S Adisakwattana - Molecules, 2013 - mdpi.com
… heracleifolia are attributable to a major active ingredient called isoferulic acid (Figure 1) which has been … Interestingly, the administration of isoferulic acid (IFA) reduces plasma glucose …
Number of citations: 102 www.mdpi.com
R Pan, D Chen, L Shen, J Si… - Chinese Journal of …, 2000 - ingentaconnect.com
To determine ferulic acid and isoferulic acid in Rhizoma Cimicifugae.Methods:… isoferulic acid was 0.0432.14 μg(r=0.999 4).The average recovery (n=5) of ferulic acid and isoferulic acid …
Number of citations: 8 www.ingentaconnect.com
M Kalinowska, E Gołębiewska, L Mazur… - Materials, 2021 - mdpi.com
… The reaction of MgCl 2 with isoferulic acid in the aqueous … O) 6 ] 2+ cations, isoferulic acid anions and solvent water molecules. … The Mg(II) and Mn(II)/Na(I) complexes with isoferulic acid …
Number of citations: 11 www.mdpi.com
IM Liu, CC Tsai, TY Lai, JT Cheng - Autonomic Neuroscience, 2001 - Elsevier
… isoferulic acid. Also, chelerythrine and GF 109203X diminished the action of isoferulic acid … The obtained data suggest that an activation of α 1A -AR by isoferulic acid may increase the …
Number of citations: 29 www.sciencedirect.com

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